N-(1,3-benzodioxol-5-ylmethyl)-4-(1-piperidinylsulfonyl)benzamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-(1-piperidinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H22N2O5S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.12494298 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
A study presented the synthesis and crystal structure analysis of benzamide derivatives, including those similar to N-(1,3-benzodioxol-5-ylmethyl)-4-(1-piperidinylsulfonyl)benzamide. These compounds have shown potential applications in identifying binding sites for allosteric modulators of certain receptors, suggesting their importance in drug development and receptor biology (Wu et al., 2014).
Enzymatic Metabolism
Research into the metabolic pathways of similar novel antidepressants has elucidated the role of various cytochrome P450 enzymes in their oxidative metabolism. This knowledge aids in understanding the drug's pharmacokinetics and interactions with other substances, highlighting the compound's complexity and the necessity for thorough metabolic studies (Hvenegaard et al., 2012).
Antifungal and Antimicrobial Activities
N-substituted derivatives of related compounds have been synthesized and characterized, showing promising antifungal and antimicrobial activities. This suggests potential applications in treating infections and diseases caused by fungi and bacteria, expanding the compound's utility beyond its initial pharmacological targets (Weiqun et al., 2005).
Pharmacokinetics and Bioactivity
Investigations into the pharmacokinetic properties and bioactivity of benzamide derivatives have identified compounds with favorable profiles for further development. Such studies are crucial for the advancement of new therapeutics, providing foundational knowledge for optimizing absorption, distribution, metabolism, and excretion (ADME) properties (Khatiwora et al., 2013).
Neurological Applications
A particular focus on derivatives targeting serotonin receptors indicates potential applications in treating neurological and psychiatric disorders. The exploration of compounds as serotonin receptor agonists or antagonists underscores the importance of such derivatives in developing treatments for conditions like depression, anxiety, and schizophrenia (Norman et al., 1996).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-piperidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-20(21-13-15-4-9-18-19(12-15)27-14-26-18)16-5-7-17(8-6-16)28(24,25)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13-14H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYGQDCWPUUOMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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